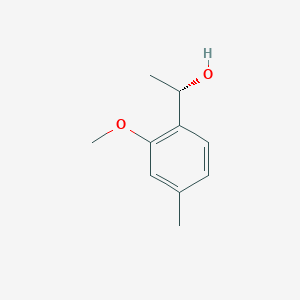

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Descripción general

Descripción

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as 2-methoxy-4-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of various alcohol derivatives

Substitution: Formation of halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular formula: C11H16O2. Its structure includes a methoxy group and a methyl group attached to a phenyl ring, which contributes to its distinct reactivity and biological activity. The stereochemistry at the carbon adjacent to the hydroxyl group plays a crucial role in its interactions with biological targets.

Chemistry

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it an essential precursor for developing new compounds.

Synthetic Routes:

- Reduction: The synthesis typically involves reducing 2-methoxy-4-methylbenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

- Chiral Resolution: Techniques such as enzymatic resolution or chiral chromatography are employed to isolate the (1S) enantiomer.

Biology

The compound is studied for its potential biological activity , particularly its interactions with enzymes and receptors. Research indicates that it may modulate the activity of specific molecular targets involved in inflammation and pain pathways.

Mechanism of Action:

- Interacts with enzymes and receptors.

- Influences signaling pathways related to inflammation and pain management .

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties , including anti-inflammatory and analgesic effects. Preliminary studies suggest it may be effective in treating conditions such as arthritis and other inflammatory diseases .

Case Studies:

- In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating potential for further development as anti-cancer agents .

Industry

The compound is also used in the production of fragrances and flavors , showcasing its versatility beyond pharmaceutical applications. Its unique olfactory properties make it suitable for use in perfumery and food flavoring industries.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

2-methoxy-4-methylphenol: Lacks the ethan-1-ol moiety but shares the methoxy and methyl groups on the phenyl ring.

1-(2-methoxy-4-methylphenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.

Uniqueness

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Actividad Biológica

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, a chiral alcohol, has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

It features a methoxy group and a methyl group on a phenyl ring, contributing to its distinct properties. The stereochemistry at the carbon adjacent to the hydroxyl group plays a crucial role in its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : 2-methoxy-4-methylbenzaldehyde.

- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Resolution : Techniques such as enzymatic resolution or chiral chromatography are employed to isolate the (1S) enantiomer.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its mechanism of action may involve disrupting cellular processes in target organisms, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research suggests that this compound may have anti-inflammatory effects, potentially through the modulation of signaling pathways related to inflammation. It could interact with specific enzymes or receptors involved in inflammatory responses.

Analgesic Effects

There is evidence supporting the analgesic properties of this compound. Studies indicate that it may influence pain perception pathways, providing a basis for its use in pain management therapies .

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Molecular Targets : It may modulate the activity of enzymes and receptors related to inflammation and pain.

- Signaling Pathways : The compound likely influences pathways involved in cellular responses to stress and injury, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol | Chiral center at adjacent carbon | Exhibits different biological activities compared to (1S) |

| 2-Methoxy-4-methylphenol | Methoxy group on phenolic ring | Antioxidant properties; used in disinfectants |

| 4-Methylphenol | Methyl group on phenolic ring | Known for antibacterial properties |

This compound is unique due to its specific stereochemistry, which results in distinct biological activities compared to its enantiomer and other related compounds .

Case Studies and Research Findings

Recent studies have shown promising results regarding the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of certain strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant strains .

- Anti-inflammatory Research : Another investigation highlighted its ability to reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

(1S)-1-(2-methoxy-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALPRVTSRTBPP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.